molecular formula C12H12N2O2S B2923553 Ethyl 4-(2-amino-1,3-thiazol-4-yl)benzoate CAS No. 651042-69-2

Ethyl 4-(2-amino-1,3-thiazol-4-yl)benzoate

Cat. No.: B2923553
CAS No.: 651042-69-2
M. Wt: 248.3
InChI Key: ZRQYVQKHYUPKST-UHFFFAOYSA-N
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Description

Ethyl 4-(2-amino-1,3-thiazol-4-yl)benzoate is a compound that features a thiazole ring, which is a five-membered heterocyclic motif containing sulfur and nitrogen atoms. This compound is significant in various fields due to its unique chemical structure and properties. The thiazole ring is known for its aromaticity and reactivity, making it a valuable component in medicinal chemistry and other scientific research areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-amino-1,3-thiazol-4-yl)benzoate typically involves the reaction of 4-(2-amino-1,3-thiazol-4-yl)benzoic acid with ethanol in the presence of a catalyst. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process. Various methods can be employed to optimize the yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-amino-1,3-thiazol-4-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Ethyl 4-(2-amino-1,3-thiazol-4-yl)benzoate has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for developing new drugs and studying biochemical pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.

    Industry: The compound is used in the production of dyes, fungicides, and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 4-(2-amino-1,3-thiazol-4-yl)benzoate involves its interaction with various molecular targets and pathways. The thiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Dabrafenib: An anticancer drug containing a thiazole nucleus.

    Dasatinib: Another anticancer agent with a thiazole ring.

    Patellamide A: A natural product with a thiazole moiety.

    Ixabepilone: A chemotherapeutic agent featuring a thiazole ring.

    Epothilone: A class of anticancer drugs with thiazole structures.

Uniqueness

Ethyl 4-(2-amino-1,3-thiazol-4-yl)benzoate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 4-(2-amino-1,3-thiazol-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-16-11(15)9-5-3-8(4-6-9)10-7-17-12(13)14-10/h3-7H,2H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQYVQKHYUPKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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